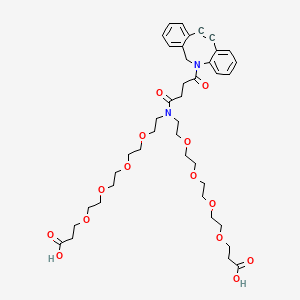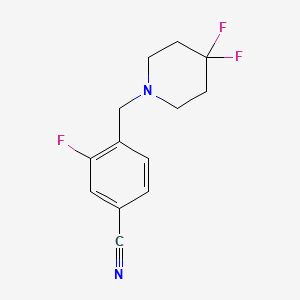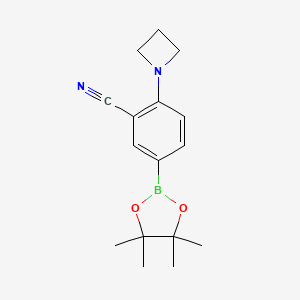
DBCO-N-bis(PEG4-acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-N-bis(PEG4-acid) is a branched click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG) chains terminated with carboxylic acid groups. The DBCO group enables copper-free click chemistry reactions, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as EDC or HATU to form stable amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-acid) involves the conjugation of DBCO with PEG chains terminated with carboxylic acid groups. The reaction typically uses activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-N-bis(PEG4-acid) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, EDC, HATU
Conditions: Aqueous or organic solvents, room temperature to mild heating
Major Products
The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide-functionalized compound .
Aplicaciones Científicas De Investigación
DBCO-N-bis(PEG4-acid) has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of biomolecules due to its ability to form stable amide bonds and triazole linkages
Biology: Employed in the study of protein-protein interactions, cell surface labeling, and imaging
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the synthesis of functionalized polymers and materials
Mecanismo De Acción
The mechanism of action of DBCO-N-bis(PEG4-acid) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized compounds to form a stable triazole linkage without the need for a copper catalyst. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzocyclooctyne-PEG4-acid: Similar structure but with a single PEG chain.
DBCO-PEG4-amine: Contains an amine group instead of carboxylic acid.
DBCO-PEG4-biotin: Functionalized with biotin for specific binding applications.
Uniqueness
DBCO-N-bis(PEG4-acid) is unique due to its branched structure with two PEG chains terminated with carboxylic acid groups. This allows for multiple functionalization and conjugation possibilities, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C41H56N2O14 |
|---|---|
Peso molecular |
800.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |
Clave InChI |
NKDFKIRFDIPDQC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)

![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)


![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)


![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)

![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
